(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole
(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole
Brand Name:
Vulcanchem
CAS No.:
106006-84-2
VCID:
VC0021337
InChI:
InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1
SMILES:
CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Molecular Formula:
C10H15N3OS
Molecular Weight:
225.31 g/mol
(-)-2-Amino-6-propionamido-tetrahydrobenzothiazole
CAS No.: 106006-84-2
Reference Standards
VCID: VC0021337
Molecular Formula: C10H15N3OS
Molecular Weight: 225.31 g/mol
CAS No. | 106006-84-2 |
---|---|
Product Name | (-)-2-Amino-6-propionamido-tetrahydrobenzothiazole |
Molecular Formula | C10H15N3OS |
Molecular Weight | 225.31 g/mol |
IUPAC Name | N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide |
Standard InChI | InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)/t6-/m0/s1 |
Standard InChIKey | VVPFOYOFGUBZRY-LURJTMIESA-N |
Isomeric SMILES | CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N |
SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Canonical SMILES | CCC(=O)NC1CCC2=C(C1)SC(=N2)N |
Synonyms | N-(2-Amino-4,5,6,7-tetrahydro-benzothiazol-6-yl)propionamide; (S)-Pramipexole amide, Pramipexole related compound B, |
PubChem Compound | 25417135 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume